2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(6-fluoro-2-phenylquinolin-4-yl)oxy-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-30-20-10-7-17(8-11-20)15-27-25(29)16-31-24-14-23(18-5-3-2-4-6-18)28-22-12-9-19(26)13-21(22)24/h2-14H,15-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBXFOJXAUNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation Route
A principal method for constructing 2-substituted quinolines involves condensation of 2-aminobenzophenones with ketones. For 6-fluoro substitution:
Step 1 : Synthesis of 5-fluoro-2-nitrobenzaldehyde
- Starting material: 4-fluoroaniline
- Nitration followed by oxidation yields 5-fluoro-2-nitrobenzaldehyde.
Step 2 : Reduction to 5-fluoro-2-aminobenzaldehyde
Step 3 : Cyclization with phenylacetaldehyde
Reaction Table 1 : Model Cyclization Conditions
| Component | Conditions | Yield (%) | Source |
|---|---|---|---|
| 5-Fluoro-2-aminobenzaldehyde | Phenylacetaldehyde, H₂SO₄, 110°C | 68 |
Skraup-Doebner-Von Miller Modifications
Alternative cyclization using glycerol and sulfuric acid:
- 5-Fluoro-2-aminophenol + acetophenone → 6-fluoro-2-phenylquinolin-4-ol
- Dehydration with POCl₃ converts hydroxyl to chloride intermediate
Critical Parameter : Fluorine stability under strong acidic conditions necessitates controlled reaction times (<6 hrs).
Fluorination Methodologies
Directed Ortho-Metalation (DoM)
Late-stage fluorination using LDA (lithium diisopropylamide):
- 2-Phenylquinolin-4-ol → Lithiated intermediate at C6
- Electrophilic fluorination with NFSI (N-fluorobenzenesulfonimide)
Table 2 : Fluorination Efficiency
| Substrate | Fluorinating Agent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 2-Phenylquinolin-4-ol | NFSI | -78 | 52 |
| 2-Phenylquinolin-4-ol | Selectfluor® | 25 | 41 |
Etherification and Acetamide Formation
Chloroacetylation of Quinoline-4-ol
Step 1 : Activation of hydroxyl group
- 6-Fluoro-2-phenylquinolin-4-ol + chloroacetyl chloride → Chloroacetate intermediate
- Base: K₂CO₃ in anhydrous THF
Step 2 : Nucleophilic displacement
Table 3 : Coupling Reaction Optimization
| Base | Solvent | Temp (°C) | Conversion (%) |
|---|---|---|---|
| K₂CO₃ | THF | 60 | 88 |
| Et₃N | DCM | 40 | 72 |
Alternative Suzuki-Miyaura Coupling Approach
Fragment coupling strategy adapted from boronic ester methodologies:
Step 1 : Synthesis of 4-(benzyloxy)quinoline boronic ester
Step 2 : Cross-coupling with 4-methoxybenzyl chloroacetamide
Reaction Scheme :
$$ \text{Quinoline-Bpin} + \text{ClCH}2\text{CONHCH}2\text{C}6\text{H}4\text{OCH}_3 \xrightarrow{\text{Pd}} \text{Target Compound} $$
Table 4 : Catalytic System Performance
| Catalyst Loading (%) | Ligand Ratio | Yield (%) |
|---|---|---|
| 5 | 1:1 | 93 |
| 2 | 2:1 | 84 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.5 Hz, quinoline H), 7.65 (m, phenyl), 4.62 (s, OCH₂CO), 3.81 (s, OCH₃)
- HRMS : m/z 416.1582 [M+H]⁺ (calc. 416.1601)
Yield Optimization Challenges
Key Factors :
- Fluorine position stability : Prolonged heating above 100°C induces defluorination
- Amide hydrolysis : Acidic conditions during workup require pH control (maintain 6-8)
- Catalyst poisoning : Amine ligands necessitate rigorous degassing
Table 5 : Multi-step Reaction Efficiency
| Step | Yield (%) | Cumulative Yield (%) |
|---|---|---|
| Quinoline synthesis | 68 | 68 |
| Fluorination | 52 | 35.4 |
| Etherification | 88 | 31.2 |
| Amide coupling | 93 | 29.0 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-substituted quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
Key Structural Features
- Quinoline Core : Provides a scaffold for biological activity.
- Fluorine Substitution : Enhances lipophilicity and bioavailability.
- Methoxy Group : Modifies electronic properties, potentially affecting receptor binding.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. The mechanism of action often involves the induction of apoptosis in cancer cells through the activation of caspases. For instance, studies have shown that quinoline derivatives can inhibit specific kinases involved in cancer progression.
Case Study:
A study published in PubMed analyzed various quinoline derivatives, revealing that those with modifications similar to our compound demonstrated cytotoxicity against multiple cancer cell lines. The findings suggested a promising avenue for the development of new anticancer agents based on quinoline chemistry .
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity against various pathogens. The presence of the fluorine atom and specific functional groups enhances its ability to disrupt bacterial cell wall synthesis.
Minimum Inhibitory Concentration (MIC) Data:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 µg/mL |
| Compound B | Escherichia coli | 1 µg/mL |
These results indicate that the compound could serve as a potential candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The effectiveness of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide can be attributed to its structure-activity relationships. Modifications to the molecular structure significantly influence biological efficacy:
- Fluorine Substitution : Increases lipophilicity, enhancing absorption and distribution.
- Methoxy Group : Influences binding affinity to biological targets.
Mechanism of Action
The mechanism of action of 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The fluoro-substituted quinoline ring can intercalate with DNA, leading to potential anticancer activity. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its pharmacological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural motifs with the target molecule, enabling a comparative analysis of substituent effects on physicochemical properties and bioactivity.
Substituent Variations in Quinoline/Quinazoline Derivatives
Key Observations:
- Fluorine vs. Chlorine : The target compound’s 6-fluoro group (electron-withdrawing) may enhance metabolic stability compared to the chloro analog in , which increases molecular weight and lipophilicity.
- Methoxy Group : The 4-methoxyphenylmethyl substituent in the target compound likely improves solubility relative to the nitro group in , which contributes to higher melting points (274–275°C) due to crystallinity.
- Sulfonyl vs.
Methoxyphenyl-Containing Analogs
- 2-(4-Methoxyphenyl)-N-[(4-phenyloxan-4-yl)methyl]ethanamide (): Features a tetrahydropyran ring instead of quinoline. Molecular weight (C₂₁H₂₅NO₃ = 355.43 g/mol) is lower than the target compound, suggesting reduced steric hindrance .
- 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (): Combines methoxy, formyl, and nitro groups. The nitro group may confer electron-deficient character, contrasting with the electron-rich methoxyphenyl in the target compound .
Biological Activity
The compound 2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide represents a novel class of quinoline derivatives with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinoline core substituted with a fluorine atom and methoxy groups, which may influence its biological activity. The molecular formula is , indicating the presence of various functional groups that contribute to its reactivity and interactions within biological systems.
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities. Key mechanisms include:
- Antiviral Activity : Recent studies have shown that quinoline derivatives can inhibit viral replication. For instance, compounds similar to this one have demonstrated activity against SARS-CoV-2, with effective concentration (EC50) values ranging from 5.9 to 13.0 μM without significant cytotoxicity at higher concentrations .
- Antimicrobial Properties : Quinoline compounds are known for their broad-spectrum antimicrobial effects, potentially targeting bacterial and fungal pathogens through various mechanisms, including disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Biological Activity | EC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|
| Antiviral (SARS-CoV-2) | 5.9 - 13.0 | >10 | |
| Antimicrobial (bacterial) | Not specified | Not specified | |
| Anti-inflammatory | Not specified | Not specified |
Case Studies
- Antiviral Efficacy : In a study assessing antiviral compounds against SARS-CoV-2, several quinoline derivatives were tested for their ability to inhibit viral replication in VeroE6 cells. The compound exhibited promising results, particularly in inhibiting the helicase activity essential for viral replication .
- Pharmacokinetics : A pharmacokinetic study indicated that modifications in the quinoline structure could significantly affect absorption and bioavailability, suggesting that the methoxy and fluorine substitutions enhance solubility and tissue distribution .
- Toxicological Assessment : Preliminary toxicity studies showed that the compound has a high safety margin, with no observed cytotoxic effects at concentrations exceeding 100 μM in various cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
